

A Technical Guide to ANTS Dye for Carbohydrate Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANTS

Cat. No.: B149225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates, or glycans, is a critical aspect of various fields of biological research and pharmaceutical development, including glycobiology, biomarker discovery, and the quality control of therapeutic glycoproteins. Due to their lack of a strong chromophore, the sensitive detection of carbohydrates often requires derivatization with a fluorescent label. 8-Aminonaphthalene-1,3,6-trisulfonic acid (**ANTS**) is a highly negatively charged, fluorescent dye that has become a widely used tool for the sensitive and quantitative analysis of carbohydrates.

[1]

This technical guide provides a comprehensive overview of the use of **ANTS** for carbohydrate analysis, including the underlying chemistry, detailed experimental protocols, quantitative performance data, and its application in various analytical techniques.

Core Principles of ANTS Labeling

The primary method for attaching **ANTS** to a carbohydrate is through reductive amination. This two-step process targets the reducing end of a carbohydrate, which contains a reactive aldehyde or ketone group.

- Schiff Base Formation: The primary amine group of **ANTS** reacts with the carbonyl group of the carbohydrate in a reversible condensation reaction to form an unstable imine, also

known as a Schiff base.[1] This reaction is often catalyzed by a weak acid.

- Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a reducing agent, most commonly sodium cyanoborohydride (NaBH_3CN).[1] Sodium cyanoborohydride is selective for the imine, minimizing the reduction of the carbohydrate's original carbonyl group.

The resulting **ANTS**-labeled carbohydrate is highly fluorescent and possesses a significant negative charge due to the three sulfonate groups on the **ANTS** molecule. This high charge-to-mass ratio is particularly advantageous for electrophoretic separation methods.[1]

Chemical and Physical Properties of ANTS

Property	Value	Reference(s)
Full Chemical Name	8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt	[1]
Molecular Formula	$\text{C}_{10}\text{H}_7\text{NNa}_2\text{O}_9\text{S}_3$	[1]
Molecular Weight	427.34 g/mol	[1]
Excitation Wavelength (λ_{ex})	353 nm	[1]
Emission Wavelength (λ_{em})	520 nm	[1]
Molar Extinction Coefficient (ϵ)	$65,000 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Appearance	Light yellow solid	[1]
Solubility	Water, DMSO	[1]

Quantitative Performance of ANTS Labeling

A key advantage of **ANTS** labeling is that it is generally not biased by the length of the oligosaccharide, meaning the fluorescence intensity is directly proportional to the molar amount of the carbohydrate present.[2][3] This allows for the relative quantification of different glycans in a mixture.

Detection Limits

The limit of detection (LOD) and limit of quantification (LOQ) for **ANTS**-labeled carbohydrates are dependent on the analytical platform used.

Analytical Platform	Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference(s)
Microchip Electrophoresis with LED-Confocal Fluorescence Detection	APTS-labeled glucose	1.98×10^{-8} mol/L (8.61 amol)	Not Reported	[4]
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)	APTS-labeled Human Milk Oligosaccharides	0.025 mg/mL	0.100 mg/mL	[5]
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)	2-AMAC-labeled Human Milk Oligosaccharides	0.27–0.35 nM (3.4–4.6 amol)	0.89–1.18 nM	[6]

*Note: Data for APTS (8-aminopyrene-1,3,6-trisulfonic acid), a structurally similar and commonly used alternative to **ANTS**, is included to provide an indication of the sensitivity achievable with this class of dyes.

***Note: Data for 2-AMAC (2-aminoacridone) is provided for comparison of a different fluorescent label.

Reproducibility

The reproducibility of **ANTS** labeling and subsequent analysis is crucial for reliable quantification.

Analytical Platform	Parameter	Relative Standard Deviation (RSD)	Reference(s)
Microchip Electrophoresis	Migration times of 14 oligosaccharides	< 0.50%	[4]
LC-ESI-MS	Derivatization of Hex3-Hex5 followed by MALDI-TOF-MS	12.7%	[7]

Experimental Protocols

Protocol 1: ANTS Labeling of N-Glycans Released from Glycoproteins

This protocol is adapted from a method for labeling N-glycans released from chicken ovalbumin.[8]

Materials:

- Dried glycan sample
- **ANTS** solution: 0.1 M **ANTS** in 15% (v/v) acetic acid in water
- Sodium cyanoborohydride solution: 1 M in dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

Procedure:

- Ensure the glycan sample is completely dry. This can be achieved by lyophilization or using a vacuum concentrator.
- Redissolve the dried glycan sample in 5 μ L of the 0.1 M **ANTS** solution.

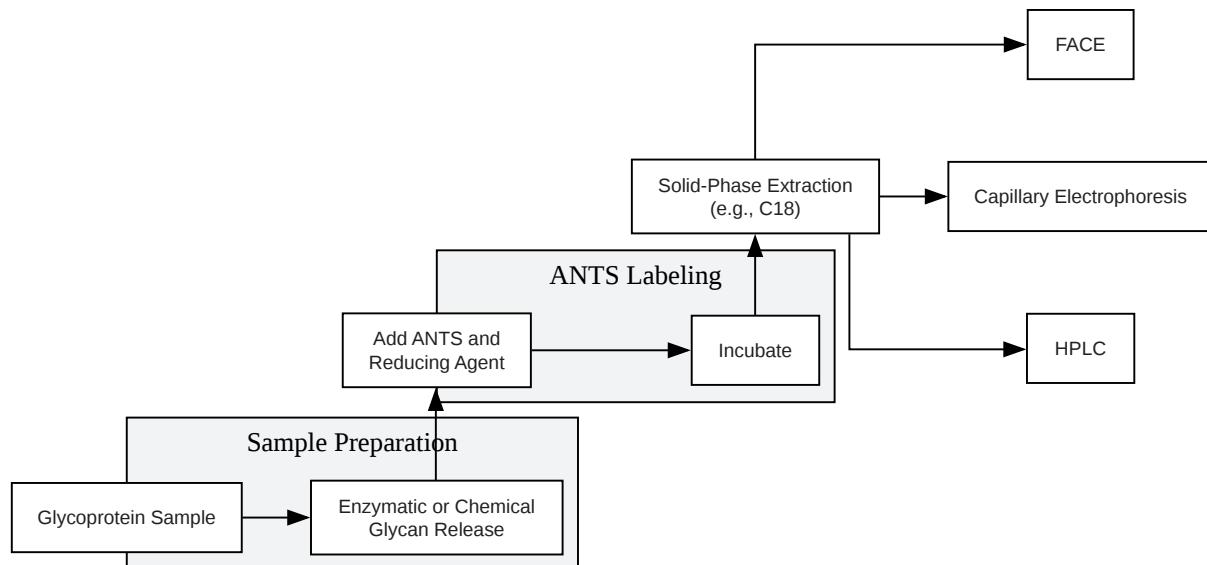
- Add 5 μ L of the 1 M sodium cyanoborohydride solution to the mixture.
- Incubate the reaction mixture for 16 hours at 37°C.
- After incubation, the **ANTS**-labeled glycan sample is ready for analysis by methods such as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).

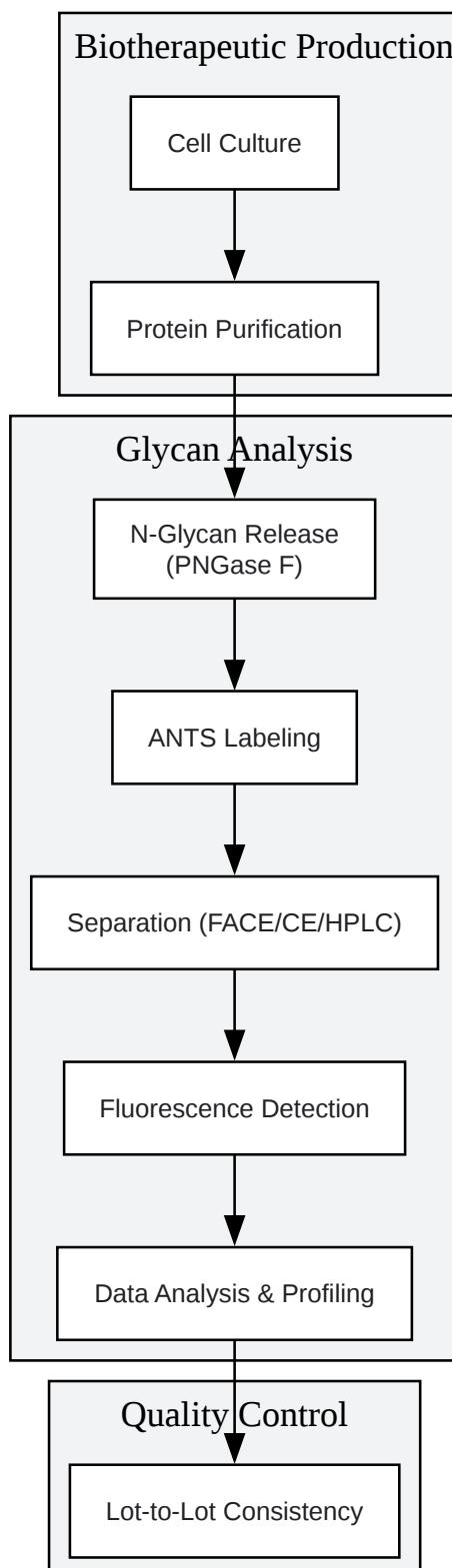
Protocol 2: Purification of **ANTS**-Labeled Oligosaccharides

Excess **ANTS** dye can interfere with downstream analysis and should be removed. This protocol describes a solid-phase extraction (SPE) method.[\[8\]](#)

Materials:

- **ANTS**-labeled glycan sample from Protocol 1
- C18-based SPE mini-column
- Acetonitrile
- Formic acid
- Deionized water
- Vacuum manifold or centrifuge with adapter for SPE columns


Procedure:


- Condition the C18 SPE column by passing 1-2 column volumes of acetonitrile, followed by 1-2 column volumes of deionized water.
- Dilute the **ANTS**-labeled glycan sample with deionized water to a final volume compatible with the SPE column (typically 200-500 μ L).
- Load the diluted sample onto the conditioned C18 SPE column.

- Wash the column with 2-3 column volumes of 0.1% formic acid in water to remove unbound **ANTS** and other hydrophilic impurities.
- Elute the **ANTS**-labeled glycans with a suitable organic solvent mixture, such as 20% acetonitrile in 0.1% formic acid.^[8]
- Collect the eluate containing the purified **ANTS**-labeled glycans. The sample can then be dried and reconstituted in an appropriate buffer for analysis.

Visualizations

Experimental Workflow for **ANTS** Labeling and Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Ultrafast analysis of oligosaccharides on microchip with light-emitting diode confocal fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adapting the Laser-Induced Fluorescence Detection Setup of the Standard Capillary Electrophoresis Equipment to Achieve High-Sensitivity Detection of 2-Aminoacridone Labeled Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to ANTS Dye for Carbohydrate Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149225#ants-dye-for-carbohydrate-analysis-overview\]](https://www.benchchem.com/product/b149225#ants-dye-for-carbohydrate-analysis-overview)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com